molecular formula C7H7NO5S B14833651 4-Hydroxy-2-sulfamoylbenzoic acid

4-Hydroxy-2-sulfamoylbenzoic acid

Cat. No.: B14833651
M. Wt: 217.20 g/mol
InChI Key: UHOKSXTVWJTRLQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-sulfamoylbenzoic Acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a sulfonamide derivative of benzoic acid, it shares structural similarities with compounds known to exhibit carbonic anhydrase inhibition activity . This makes it a potential candidate for developing diuretics or agents for conditions like glaucoma . Furthermore, sulfamoyl benzoic acid scaffolds are extensively investigated for designing novel bioactive molecules. Research indicates that such structures can serve as key intermediates in synthesizing potent and specific agonists for GPCRs like the LPA2 receptor, which is a target in radioprotection and anti-apoptosis studies . The compound's mechanism of action, typical of sulfonamides, often involves interacting with enzyme active sites, such as those of carbonic anhydrases, to modulate physiological processes . This product is intended for research and development applications exclusively. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

4-hydroxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

UHOKSXTVWJTRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of 4-hydroxybenzoic acid. One common method is the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Hydroxy-2-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfamoyl group can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, halo, or other substituted benzoic acid derivatives.

Scientific Research Applications

4-Hydroxy-2-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and sulfamoyl groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-hydroxy-2-sulfamoylbenzoic acid with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Acidity (pKa, COOH) Solubility in Water Primary Applications
4-Hydroxy-2-sulfamoylbenzoic acid Not provided 4-OH, 2-SO$2$NH$2$ C$7$H$7$NO$_5$S 217.19 ~2.5 Moderate Pharmaceutical intermediates
4-Hydroxybenzoic acid 99-96-7 4-OH C$7$H$6$O$_3$ 138.12 ~4.5 Low Preservatives, R&D
4-Amino-2-sulfanylbenzoic acid 78334-06-2 4-NH$_2$, 2-SH C$7$H$7$NO$_2$S 169.20 ~2.3 Low Chemical synthesis
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Not provided 4-Cl, 3-SO$2$NH$2$, benzoyl C${14}$H${10}$ClNO$_5$S 339.75 ~2.8 Low Diuretic agents (e.g., chlorthalidone derivatives)
Key Observations:

Acidity : The sulfamoyl group in 4-hydroxy-2-sulfamoylbenzoic acid lowers the pKa of the carboxylic acid group (~2.5) compared to 4-hydroxybenzoic acid (~4.5), enhancing its acidity due to electron-withdrawing effects .

Solubility : The polar sulfamoyl group improves water solubility relative to 4-hydroxybenzoic acid but remains less soluble than fully ionized derivatives.

Research and Development Implications

  • Pharmaceutical Potential: Sulfamoyl derivatives are critical in diuretics and carbonic anhydrase inhibitors. The target compound’s balance of acidity and solubility makes it a candidate for further exploration in these areas.
  • Synthetic Challenges : The ortho-substitution pattern in 4-hydroxy-2-sulfamoylbenzoic acid may complicate synthesis compared to para-substituted analogs, requiring optimized reaction conditions.

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm for NH2).
    • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (O-H/N-H stretching) confirm functional groups .
  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v), as validated for structurally similar benzoic acid derivatives .

How can researchers resolve discrepancies in reported biological activities of 4-Hydroxy-2-sulfamoylbenzoic acid?

Advanced Research Question
Contradictions in biological data (e.g., enzyme inhibition efficacy) may arise from assay conditions or structural analogs misattributed to the parent compound. To address this:

  • Control Experiments : Verify compound identity via LC-MS and compare with reference standards.
  • Dose-Response Curves : Use standardized concentrations (e.g., 1–100 μM) across assays to normalize activity metrics.
  • Meta-Analysis : Cross-reference studies on sulfasalazine (a related sulfamoylbenzoic acid derivative) to contextualize mechanisms .

What are the challenges in developing sensitive detection methods for 4-Hydroxy-2-sulfamoylbenzoic acid in biological matrices?

Advanced Research Question
Matrix interference (e.g., plasma proteins) and low analyte concentration require:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.
  • Detection Limits : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for quantification at ng/mL levels. Validate using spike-recovery experiments (85–115% recovery range) .

How can the reactivity of the sulfamoyl group in 4-Hydroxy-2-sulfamoylbenzoic acid be experimentally probed?

Advanced Research Question

  • Kinetic Studies : Monitor hydrolysis rates under varying pH (e.g., pH 2–10) via UV-Vis spectroscopy (λ = 260 nm for sulfonate formation).
  • Electrophilic Substitution : React with iodomethane to assess sulfonamide alkylation, analyzed by 1^1H NMR for methyl group incorporation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the sulfamoyl group .

What strategies mitigate degradation of 4-Hydroxy-2-sulfamoylbenzoic acid during long-term storage?

Basic Research Question

  • Storage Conditions : Store at -20°C in amber vials under nitrogen to prevent photolytic and oxidative degradation.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., 4-hydroxybenzoic acid) indicate hydrolysis pathways .

How does the electronic structure of 4-Hydroxy-2-sulfamoylbenzoic acid influence its solubility and bioavailability?

Advanced Research Question
The electron-withdrawing sulfamoyl group reduces pKa of the hydroxyl group (predicted pKa ~8.5 vs. ~9.8 for 4-hydroxybenzoic acid), enhancing water solubility at physiological pH. Bioavailability can be modeled using partition coefficient (logP) calculations (estimated logP = 1.2) and Caco-2 cell permeability assays .

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